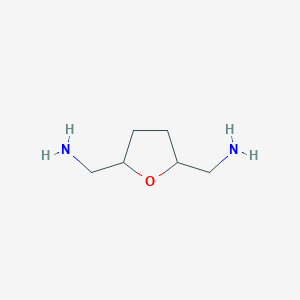

2,5-Bis(aminomethyl)tetrahydrofuran

Vue d'ensemble

Description

2,5-Bis(aminomethyl)tetrahydrofuran is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 . It is a polymerization catalyst for polyethylene terephthalate that has been shown to be effective at low temperatures . It is not active at high temperatures and is stable in acidic and neutral media .

Synthesis Analysis

Several methods have been proposed for the synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran. One method involves the catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst . Another method involves the selective synthesis of 2,5-bis(aminomethyl)furan from biomass-derived 2,5-diformylfuran dioxime . A third method involves an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from HMF via the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) .

Molecular Structure Analysis

The molecular structure of 2,5-Bis(aminomethyl)tetrahydrofuran consists of a tetrahydrofuran ring with two aminomethyl groups attached at the 2 and 5 positions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran include amination, oxidation, and reduction steps . The amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst results in the formation of 2,5-Bis(aminomethyl)tetrahydrofuran .

Physical And Chemical Properties Analysis

2,5-Bis(aminomethyl)tetrahydrofuran has a boiling point of 56 °C (Press: 0.26 Torr) and a predicted density of 1.007±0.06 g/cm3 . It is slightly soluble in DMSO and methanol, and it is stored at -20°C . The compound is hygroscopic and appears as a dark yellow oil .

Applications De Recherche Scientifique

Synthesis of Biomass-Derived Diamine

2,5-Bis(aminomethyl)tetrahydrofuran is used in the synthesis of biomass-derived diamine . This process is highly desirable in the field of heterogeneous catalysis . A bi-functional CuNiAlOx catalyst is developed for the one pot transformation of 5-(hydroxymethyl)furfural (5-HMF) into 2,5-bis(aminomethyl)furan using a two-stage reaction process .

Valorization of Biomass-Derived Furfurals

This compound plays a significant role in the valorization of biomass-derived furfurals . The expertise of synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials .

Selective Synthesis

2,5-Bis(aminomethyl)tetrahydrofuran can be efficiently synthesized from biomass-derived 2,5-diformylfuran dioxime . The high selectivity is likely a result of the controlled reaction pathway over Rh/HZSM-5 .

Controlled Synthesis of Biomass-Derived Diamines Monomers

This compound offers an effective methodology for the controlled synthesis of biomass-derived diamines monomers .

Amination-Oxidation-Amination-Reduction (AOAR) Strategy

An AOAR strategy was proposed for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from HMF via the intermediate 2,5-bis(N-methyl-iminomethyl)furan .

Mécanisme D'action

Target of Action

It’s known that this compound includes amino groups as functional groups, which suggests it may interact with various biological targets .

Biochemical Pathways

The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran involves a sequence of dehydration–hydrogenation of 2,5-diformylfuran dioxime . This process is enhanced by the surface acidity on the HZSM-5 support . The high selectivity of this reaction is likely due to the controlled reaction pathway over Rh/HZSM-5 .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

It’s known that this compound is useful as epoxy resin curing agents or intermediate raw materials of compounds .

Action Environment

The action, efficacy, and stability of 2,5-Bis(aminomethyl)tetrahydrofuran can be influenced by various environmental factors. For instance, the compound is hygroscopic , suggesting that moisture in the environment could affect its stability. Furthermore, the compound’s synthesis involves a sequence of dehydration–hydrogenation , which could be influenced by temperature and pressure conditions.

Orientations Futures

The development of facile protocols for the selective synthesis of biomass-derived diamine is a highly desirable pursuit in the field of heterogeneous catalysis . The application of renewable resources to replace fossil resources for the production of primary diamines is highly desired . Therefore, the development of effective methods for the preparation of diamines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies .

Propriétés

IUPAC Name |

[5-(aminomethyl)oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIPRQHXNUUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467021 | |

| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(aminomethyl)tetrahydrofuran | |

CAS RN |

66918-21-6 | |

| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 2,5-Bis(aminomethyl)tetrahydrofuran in material science?

A1: 2,5-Bis(aminomethyl)tetrahydrofuran is a valuable diamine monomer used in the synthesis of polyimides. [] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications, including aerospace components, microelectronics, and high-temperature coatings. [] The incorporation of 2,5-Bis(aminomethyl)tetrahydrofuran into the polyimide backbone can potentially influence the polymer's flexibility, solubility, and other properties.

Q2: How does the stereochemistry of 2,5-Bis(aminomethyl)tetrahydrofuran influence its use in supramolecular chemistry?

A2: The stereochemistry of 2,5-Bis(aminomethyl)tetrahydrofuran plays a crucial role in its application for synthesizing chiral macrocycles. The research highlights the use of enantiomerically pure (+)-(2S,5S)-trans-2,5-Bis(aminomethyl)tetrahydrofuran as a building block for creating a tetraazacrown ether with D4 symmetry. [] This specific configuration allows for the controlled assembly of a macrocycle with a defined shape and chirality, which is essential for applications in enantioselective catalysis, molecular recognition, and chiral separation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)